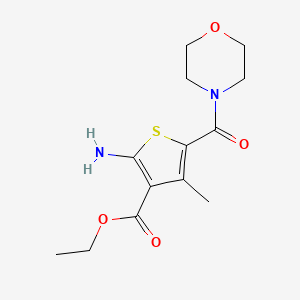

Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is of interest due to its unique structure, which combines an amino group, a methyl group, a morpholine ring, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

Attachment of the Morpholine Ring: The morpholine ring can be attached through amide bond formation using morpholine and a suitable carboxylic acid derivative.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.

Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.

Condensation: The compound can undergo condensation reactions to form larger heterocyclic systems.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Condensation: Catalysts such as acids or bases are used to facilitate condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that thiophene derivatives, including ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate, exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Properties

Thiophene derivatives are known to possess anti-inflammatory effects. This compound has been evaluated in vitro and in vivo for its ability to reduce inflammation markers, indicating its potential use in treating inflammatory diseases .

3. Antidepressant Effects

Recent studies have suggested that compounds similar to this compound may have antidepressant-like effects in animal models. The mechanism appears to involve modulation of neurotransmitter levels, specifically serotonin and norepinephrine .

Biological Research Applications

1. Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help identify the compound's potential as a lead molecule for drug development by simulating its interaction with proteins involved in disease pathways .

2. Structure-Activity Relationship (SAR) Studies

The compound has been included in SAR studies to explore how modifications to its structure influence biological activity. This research is crucial for optimizing lead compounds for enhanced efficacy and reduced toxicity in therapeutic applications .

Material Science Applications

1. Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can serve as a building block for synthesizing new materials with improved charge transport properties .

2. Conductive Polymers

Research into conductive polymers has identified thiophene-based compounds as essential components due to their excellent conductivity and stability. This compound can be incorporated into polymer matrices to enhance their electrical properties, making them useful in various electronic applications .

Case Studies

Mécanisme D'action

The mechanism of action of ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino and ester groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes. The thiophene ring provides a stable scaffold for these interactions, making the compound effective in modulating biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-amino-4-methylthiophene-3-carboxylate: Lacks the morpholine ring, making it less versatile in biological applications.

2-Amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

4-(2-Aminoethyl)morpholine: Contains the morpholine ring but lacks the thiophene scaffold, limiting its application in medicinal chemistry.

Uniqueness

Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity, stability, and biological activity. This makes it a valuable compound for various scientific research and industrial applications.

Activité Biologique

Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate (CAS No. 314046-67-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, focusing on antitumor properties, mechanisms of action, and related case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₄S |

| Molecular Weight | 298.36 g/mol |

| CAS Number | 314046-67-8 |

| Storage Temperature | Ambient |

| Purity | 97% |

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the IC50 values observed in different studies:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 2-amino... | MCF-7 | 23.2 | Induction of apoptosis and necrosis |

| Ethyl 2-amino... | HepG2 | <25 | Cell cycle arrest at G2/M phase |

| Ethyl 2-amino... | PC-3 | Not specified | Inhibition of autophagic cell death |

- Apoptosis Induction : The compound has been shown to effectively induce apoptosis in cancer cells, as evidenced by flow cytometry analyses demonstrating increased DNA fragmentation and cell cycle arrest at the G2/M phase .

- Inhibition of Autophagy : While promoting apoptosis, Ethyl 2-amino... also inhibits autophagic processes, suggesting a dual mechanism that enhances its antiproliferative effects .

- In Vivo Studies : Animal studies indicated that treatment with this compound resulted in a significant reduction in tumor mass compared to control groups, with a notable decrease in solid tumor weight observed during the experimental period .

Study on MCF-7 Cells

A study focused on the effects of Ethyl 2-amino... on MCF-7 breast cancer cells highlighted its potential to induce apoptosis and inhibit cell growth. The study reported an IC50 value of 23.2 μM after a 48-hour incubation period. Flow cytometry revealed an increase in G2/M phase cell-cycle arrest, indicating that the compound interferes with the normal cell cycle progression .

In Vivo Tumor Growth Inhibition

In another study evaluating the in vivo efficacy of the compound, mice bearing solid tumors were treated with varying doses. Results showed a significant decrease in tumor volume and weight compared to untreated controls, suggesting that Ethyl 2-amino... possesses promising therapeutic potential as an antitumor agent .

Antimicrobial Activity

In addition to its antitumor properties, preliminary investigations have indicated that Ethyl 2-amino... may exhibit antimicrobial activity against certain bacterial strains. However, detailed studies are needed to fully elucidate this aspect.

Propriétés

IUPAC Name |

ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-3-19-13(17)9-8(2)10(20-11(9)14)12(16)15-4-6-18-7-5-15/h3-7,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMZPAJOIYHKGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCOCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.